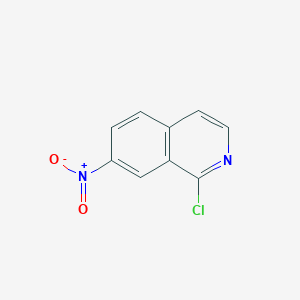
1-Chloro-7-nitroisoquinoline
Overview
Description
1-Chloro-7-nitroisoquinoline is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . This compound is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a nitro group at the seventh position on the isoquinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
1-Chloro-7-nitroisoquinoline can be synthesized through several methods. One common synthetic route involves the reaction of 7-nitroisoquinoline with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then cooled, and the product is extracted using dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO3) solution . Another method involves the reaction of 1-chloro-5/7-nitroisoquinolines with N-methyl piperazine in dimethylformamide (DMF) at 100°C for three hours . Industrial production methods typically involve multi-step reactions with various reagents and conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-7-nitroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include DMF, DCM, NaHCO3, and various catalysts. Major products formed from these reactions include substituted isoquinolines and reduced derivatives .
Scientific Research Applications
1-Chloro-7-nitroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving isoquinoline derivatives.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 1-Chloro-7-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The chlorine and nitro groups on the isoquinoline ring influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-Chloro-7-nitroisoquinoline can be compared with other similar compounds, such as:
1-Chloro-5-nitroisoquinoline: Similar structure but with the nitro group at the fifth position.
7-Chloro-1-nitroisoquinoline: Similar structure but with the chlorine and nitro groups swapped.
1-Bromo-7-nitroisoquinoline: Similar structure but with a bromine atom instead of chlorine.
Properties
IUPAC Name |
1-chloro-7-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIRABLPBGPANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
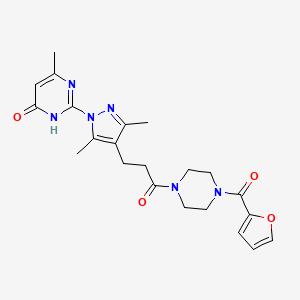
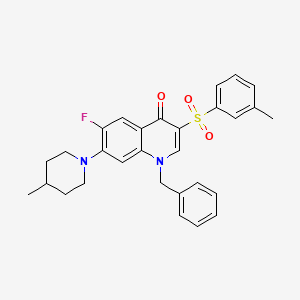
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)


![3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2805213.png)
![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)
![2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide](/img/structure/B2805220.png)
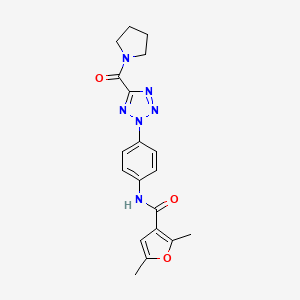
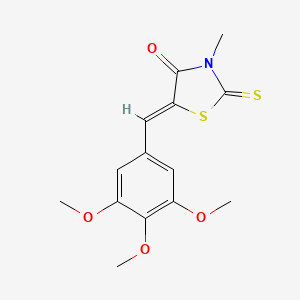

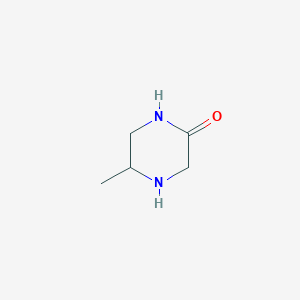

![3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2805228.png)
